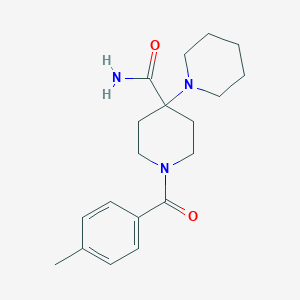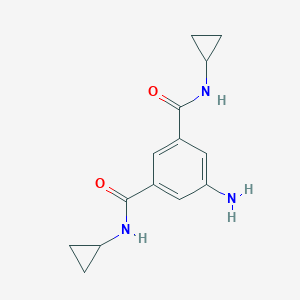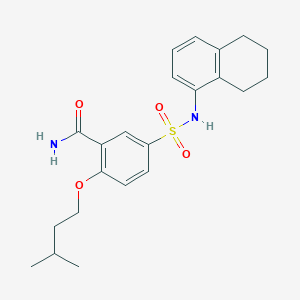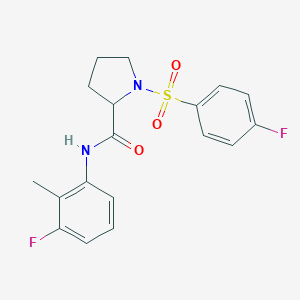![molecular formula C17H17N5S B499992 N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B499992.png)
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with a 4-methylphenyl group and a phenylsulfanyl methyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 4-methylphenyl group and the phenylsulfanyl methyl group can be achieved through nucleophilic substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological outcomes. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N2-(4-METHYLPHENYL)-6-[(PHENYLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
- N-(4-METHYLPHENYL)-2-({4-(3-METHYLPHENYL)-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE
- N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(PHENYLSULFANYL)METHYL]BENZAMIDE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C17H17N5S |
|---|---|
Molecular Weight |
323.4g/mol |
IUPAC Name |
2-N-(4-methylphenyl)-6-(phenylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5S/c1-12-7-9-13(10-8-12)19-17-21-15(20-16(18)22-17)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
BFACEWSDDYRYBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Adamantyloxy)ethyl]methylamine](/img/structure/B499909.png)
![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)

![N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B499918.png)

![1'-{[4-(Acetylamino)phenyl]sulfonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499920.png)



![N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE](/img/structure/B499929.png)
![N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide](/img/structure/B499930.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B499931.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B499932.png)
